

Physical and chemical properties of anhydrous Thorium tetrafluoride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Thorium tetrafluoride*

Cat. No.: *B1583936*

[Get Quote](#)

An in-depth technical guide to the physical and chemical properties of anhydrous **Thorium Tetrafluoride** (ThF_4), prepared for researchers, scientists, and professionals in drug development.

Introduction

Anhydrous **thorium tetrafluoride** (ThF_4) is an inorganic compound of significant interest in nuclear chemistry and materials science.[1][2] As a white, crystalline solid, it serves as a key precursor in the production of thorium metal and has applications in nuclear reactors, particularly in molten salt reactor (MSR) designs.[1][2][3] This document provides a comprehensive overview of the physical and chemical properties of anhydrous ThF_4 , detailed experimental protocols for its synthesis and characterization, and visual representations of its core chemical pathways.

Physical Properties

Anhydrous **thorium tetrafluoride** is a white, hygroscopic, crystalline solid.[4][5] Its physical characteristics are summarized in the table below.

Table of Physical Properties

Property	Value	Source(s)
Molecular Formula	ThF_4	[3][5][6]
Molar Mass	308.03 g/mol	[5][6][7]
Appearance	White crystalline solid/powder	[1][4][6][8]
Melting Point	1068 °C to 1110 °C	[3][4][5][6][9]
Boiling Point	1680 °C	[4][5][6][8]
Density	6.03 g/cm³ to 6.32 g/cm³	[3][5][6][8][10]
Crystal Structure	Monoclinic, mS60	[5][11]
Space Group	C12/c1, No. 15	[5]
Coordination Geometry	8-coordinate square antiprismatic for Thorium	[4][12]
Vapor Pressure	< 0.0000001 kPa at 25 °C	[8]
Refractive Index (n_D)	1.56	[5]
Optical Transparency	0.35–12 μm	[5]

Chemical Properties

Thorium tetrafluoride is a chemically stable compound, though it exhibits reactivity under specific conditions.[3] It is notably hygroscopic and will react with atmospheric moisture at elevated temperatures.[5][8]

- Solubility: ThF_4 has low solubility in water.[1][13] It is also almost insoluble in sulfuric acid, hydrofluoric acid, nitric acid, and perchloric acid.[3] However, it is soluble in hot ammonium carbonate solutions.[3]
- Hydrolysis: At temperatures exceeding 500 °C, ThF_4 reacts with atmospheric moisture to form thorium oxyfluoride (ThOF_2).[5] A process known as pyrohydrolysis can be used to convert ThF_4 to thorium dioxide (ThO_2) at temperatures around 350 °C.[14]

- Reactivity with Reducing Agents: Thorium metal can be produced by the thermal reduction of ThF_4 using a reducing agent such as calcium metal.[3]
- Molten Salt Chemistry: When melted with fluoride compounds of alkali metals, beryllium, or zirconium, it can serve as a breeding material in molten salt reactors.[3]

Experimental Protocols

Synthesis of Anhydrous Thorium Tetrafluoride

This method involves the reaction of thorium dioxide (ThO_2) with anhydrous hydrogen fluoride (HF) gas at elevated temperatures.[9][15]

Protocol:

- Place finely divided thorium dioxide in a static bed reactor.
- Introduce anhydrous hydrogen fluoride gas into the reactor.
- Heat the reactor to a temperature of 450 °C.
- Maintain the reaction for a duration of 30 minutes with a shallow bed depth (e.g., 6 mm) to ensure complete conversion.[15]
- The resulting product is anhydrous **thorium tetrafluoride**.[15] Reaction: $\text{ThO}_2 + 4\text{HF} \rightarrow \text{ThF}_4 + 2\text{H}_2\text{O}$ [2]

This protocol describes the synthesis of ThF_4 from thorium dioxide using ammonium hydrogen difluoride (NH_4HF_2) as the fluorinating agent.[16][17]

Protocol:

- Mix thorium dioxide and ammonium hydrogen difluoride at room temperature. An optimal molar ratio is 1.0:5.5 ($\text{ThO}_2:\text{NH}_4\text{HF}_2$).[16]
- Allow the mixture to react for a period of 5 days to form an ammonium thorium fluoride intermediate.[16]

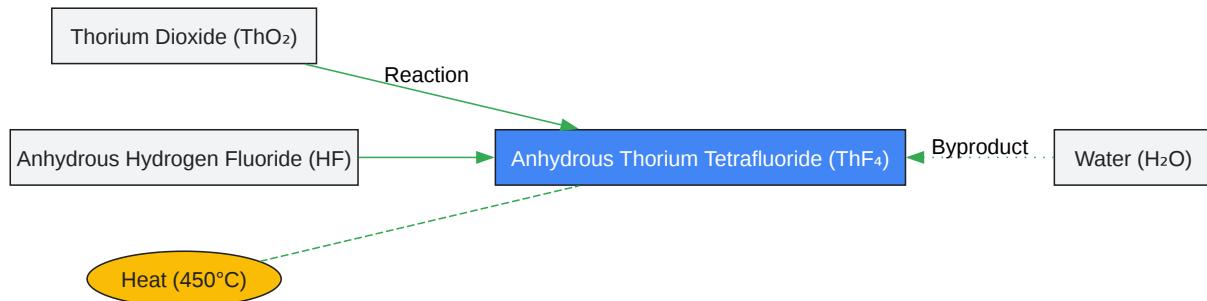
- Heat the resulting ammonium thorium fluoride intermediate to 450 °C under an inert argon gas flow.[16]
- The intermediate decomposes to yield anhydrous **thorium tetrafluoride**.[16]

Characterization Techniques

XRD is employed to determine the crystal structure and phase purity of the synthesized ThF₄.

Protocol:

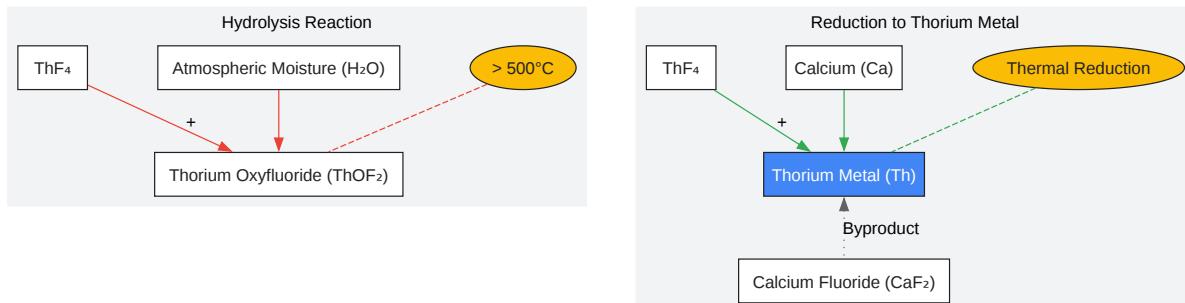
- Prepare a finely ground powder sample of the synthesized material.
- Mount the sample on a zero-background sample holder.
- Collect the diffraction pattern using a diffractometer with a specified X-ray source (e.g., Cu K α).
- Analyze the resulting diffractogram by comparing peak positions and intensities to standard reference patterns for ThF₄ (e.g., from the ICSD database) to confirm the monoclinic structure and identify any impurities.[15][16]


SEM-EDX is used to analyze the morphology and elemental composition of the ThF₄ product.

Protocol:

- Mount a small amount of the ThF₄ powder onto an SEM stub using conductive adhesive.
- Sputter-coat the sample with a conductive material (e.g., gold or carbon) if it is not sufficiently conductive.
- Insert the sample into the SEM chamber and evacuate to high vacuum.
- Acquire secondary electron images to observe the particle morphology.
- Perform EDX analysis on selected areas to obtain the elemental spectrum, confirming the presence and relative ratios of Thorium (Th) and Fluorine (F).[16]

Visualizations


Synthesis Pathway of Anhydrous Thorium Tetrafluoride

[Click to download full resolution via product page](#)

Caption: Synthesis of ThF_4 via hydrofluorination of ThO_2 .

Key Chemical Reactions of Anhydrous Thorium Tetrafluoride

[Click to download full resolution via product page](#)

Caption: Key chemical reactions involving anhydrous ThF_4 .

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 13709-59-6: Thorium fluoride, (ThF_4), (T-4)- [cymitquimica.com]
- 2. Buy Thorium tetrafluoride (EVT-311321) | 13709-59-6 [evitachem.com]
- 3. heegermaterials.com [heegermaterials.com]
- 4. WebElements Periodic Table » Thorium » thorium tetrafluoride [webelements.com]
- 5. Thorium(IV) fluoride - Wikipedia [en.wikipedia.org]
- 6. Thorium Fluoride | IBILABS.com [ibilabs.com]

- 7. Thorium fluoride (ThF4), (T-4)- | F4Th | CID 83680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Thorium Fluoride SDS | IBILABS.com [ibilabs.com]
- 9. Thorium compounds - Wikipedia [en.wikipedia.org]
- 10. mp-31034: ThF4 (monoclinic, C2/c, 15) [legacy.materialsproject.org]
- 11. Thorium - Wikipedia [en.wikipedia.org]
- 12. WebElements Periodic Table » Thorium » thorium tetrafluoride [winter.group.shef.ac.uk]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. Pyrohydrolysis of uranium tetrafluoride and thorium tetrafluoride (Journal Article) | ETDEWEB [osti.gov]
- 15. Effect of process parameters on the recovery of thorium tetrafluoride prepared by hydrofluorination of thorium oxide, and their optimization -Nuclear Engineering and Technology | Korea Science [koreascience.kr]
- 16. researchgate.net [researchgate.net]
- 17. koreascience.kr [koreascience.kr]
- To cite this document: BenchChem. [Physical and chemical properties of anhydrous Thorium tetrafluoride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583936#physical-and-chemical-properties-of-anhydrous-thorium-tetrafluoride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com